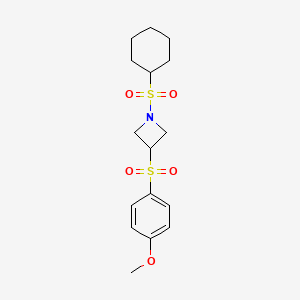

1-(Cyclohexylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

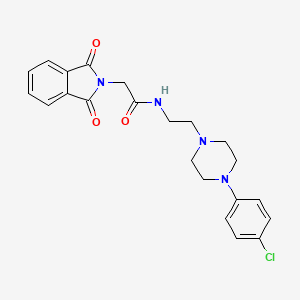

Übersicht

Beschreibung

The compound “1-(Cyclohexylsulfonyl)-3-((4-methoxyphenyl)sulfonyl)azetidine” is likely a type of sulfone, which is an organic compound containing the -SO2- functional group. Sulfones are known for their stability and resistance to oxidation and reduction. They are used in various applications, including as solvents, in polymer science, and in the production of some pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfones are typically synthesized through the oxidation of sulfides or the reaction of sulfonyl chlorides with an appropriate nucleophile .Chemical Reactions Analysis

Sulfones, including this compound, are generally stable and resistant to reduction and hydrolysis. They can undergo various reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, sulfones are stable, resistant to oxidation and reduction, and have good solubility in many organic solvents .Wissenschaftliche Forschungsanwendungen

Gold(I)-Catalyzed Synthesis of Pyrroles

N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives have been utilized in gold(I)-catalyzed rearrangements to produce 2,5-disubstituted pyrroles. This process involves a cyclization/nucleophilic substitution/elimination mechanism, highlighting the versatility of sulfonyl-azetidine derivatives in synthesizing complex heterocyclic structures (Pertschi et al., 2017).

Metal-Free Coupling for Bicyclic Building Blocks

A procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids has been developed. This enables the synthesis of sp(2)-sp(3) linked bicyclic building blocks, demonstrating the role of sulfonyl groups in facilitating bond formations critical for pharmaceutical development (Allwood et al., 2014).

Synthesis of Substituted Azetidinones

Research into the synthesis of substituted azetidinones derived from dimer of Apremilast shows the importance of sulfonamide rings and their derivatives in medicinal chemistry. These compounds demonstrate significant biological and pharmacological potential, emphasizing the relevance of azetidine and sulfonyl derivatives in drug discovery and development (Jagannadham et al., 2019).

Insights into Reaction Mechanisms

Studies on azoloyl NH-1,2,3-triazoles and azolyl diazoketones provide experimental and computational insights into the reaction mechanisms involving sulfonyl azides. Such research elucidates the conditions favoring the formation of NH-1,2,3-triazoles or diazoketones, contributing to the understanding of sulfonyl group reactivity and its applications in synthetic chemistry (Shafran et al., 2022).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-cyclohexylsulfonyl-3-(4-methoxyphenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S2/c1-22-13-7-9-14(10-8-13)23(18,19)16-11-17(12-16)24(20,21)15-5-3-2-4-6-15/h7-10,15-16H,2-6,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFOLTDMFAXCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)

![1-(4-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2655605.png)

![Ethyl 4-(2-((4-oxo-6-phenethyl-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/no-structure.png)

![4H-Cyclopenta-1,3-dioxol-4-amine, 6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-, (3aS,4R,6S,6aR)-](/img/structure/B2655609.png)

![5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2655611.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2655612.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2655613.png)

![N-(4-methoxyphenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2655616.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2655617.png)